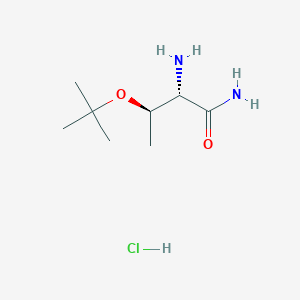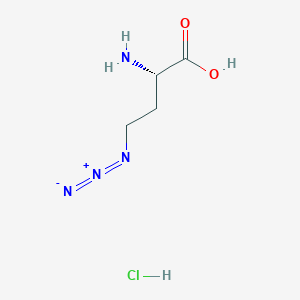
(S)-2-Amino-4-azidobutansäure-Hydrochlorid
Übersicht
Beschreibung
(S)-2-Amino-4-azidobutanoic acid hydrochloride, commonly referred to as SABAH, is a synthetic organic compound that has become increasingly popular in scientific research. It has been used in a variety of studies, including in vitro, in vivo, and pharmacological research.
Wissenschaftliche Forschungsanwendungen
Proteinbiosynthese-Studien
L-Azidohomoalanin-Hydrochlorid ist ein Aminosäureanalogon von Methionin, das eine Azidogruppe enthält. Diese Verbindung kann an kultivierten Zellen verabreicht und während der aktiven Proteinbiosynthese in Proteine eingebaut werden. Die azidomodifizierten Proteine können mit fluoreszierenden Alkinen oder Biotin-Alkinen nachgewiesen werden, was die Untersuchung der Proteinbiosynthese und -einkorporation in verschiedenen zellulären Prozessen ermöglicht {svg_1}.
Click-Chemie-Anwendungen
Die Azidgruppe in L-Azidohomoalanin-Hydrochlorid ist hochreaktiv und kann an Click-Chemie-Reaktionen teilnehmen, insbesondere an der Cu(I)-katalysierten Azid-Alkin-Cycloaddition (CuAAC). Diese Reaktion wird zur Funktionalisierung von Proteinen mit verschiedenen Alkin-tragenden Molekülen verwendet, was die Untersuchung von Proteininteraktionen und -funktionen ermöglicht {svg_2}.
Bio-orthogonale Nicht-kanonische Aminosäure-Markierung (BONCAT)
L-Azidohomoalanin-Hydrochlorid wird in BONCAT zur Identifizierung von neu synthetisierten Proteinen verwendet. Diese Technik ermöglicht die selektive Markierung und anschließende Identifizierung von Proteinen, die während eines bestimmten Zeitraums synthetisiert werden, was für das Verständnis dynamischer Veränderungen in Proteomen entscheidend ist {svg_3}.
Einbau unnatürlicher Aminosäuren
Als unnatürliche Aminosäure kann L-Azidohomoalanin-Hydrochlorid während der De-novo-Proteinsynthese in Proteine eingebaut werden, ohne die Proteindegradation zu beeinflussen. Dies ermöglicht die Erforschung von Proteinstruktur und -funktion sowie die Entwicklung neuer Proteine mit einzigartigen Eigenschaften {svg_4}.
Optoelektronische und photonische Bauelemente
Obwohl nicht direkt mit L-Azidohomoalanin-Hydrochlorid verwandt, haben Forschungsarbeiten an ähnlichen Verbindungen wie L-Glutaminsäure-Hydrochlorid gezeigt, dass sie potenzielle Anwendungen beim Wachstum nichtlinearer optischer Einkristalle haben. Diese Kristalle werden in optoelektronischen und photonischen Bauelementen verwendet, was darauf hindeutet, dass L-Azidohomoalanin-Hydrochlorid auch für ähnliche Anwendungen untersucht werden könnte {svg_5}.
Peptidsynthese in Lösung
Die Reaktivität der Verbindung macht sie für die Peptidsynthese in Lösung geeignet, bei der sie verwendet werden kann, um Azidfunktionalitäten in Peptide einzuführen. Diese Funktionalitäten können dann für weitere chemische Modifikationen oder zur Untersuchung von Peptidinteraktionen verwendet werden {svg_6}.
Protein-PEGylierung und Maskierung
Mithilfe der Click-Chemie können Proteine, die L-Azidohomoalanin enthalten, mit PEG oder Zuckern maskiert werden. Diese Modifikation kann die Löslichkeit, Stabilität und Aktivität des Proteins verändern, was für therapeutische Anwendungen und Medikamentenverabreichungssysteme von Vorteil ist {svg_7}.
Antikörper-Anbindung
Die durch L-Azidohomoalanin eingeführten Azidfunktionalitäten können verwendet werden, um Proteine an Antikörper zu binden. Diese Anwendung ist bedeutend für die Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs), die in zielgerichteten Krebstherapien eingesetzt werden {svg_8}.
Wirkmechanismus
- Role : When incorporated into proteins during de novo protein synthesis, AHA serves as a versatile handle for subsequent chemical modifications. It replaces methionine without significantly affecting protein degradation .
- Resulting Changes : By replacing methionine, AHA introduces a bioorthogonal handle that enables site-specific functionalization of proteins. Researchers can attach various probes, imaging agents, or other molecules to study protein function and localization .
- Incorporation into Proteins : AHA can be fed to cultured cells, where it is actively incorporated into nascent proteins during translation. This process occurs via the same tRNA synthetase that recognizes methionine, making AHA a valuable tool for protein labeling .
- Downstream Effects : Once incorporated, AHA allows researchers to selectively modify proteins using click chemistry. This opens up possibilities for studying protein dynamics, interactions, and localization within living cells .
- Impact on Bioavailability : Since AHA is not intended for systemic administration, its bioavailability is less relevant. Researchers focus on its incorporation efficiency and specificity within cells .
- Cellular Effects : By labeling proteins with AHA, scientists gain insights into cellular processes, protein trafficking, and protein function. For example, AHA has been used to study protein synthesis in bacteria and eukaryotic cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biologische Aktivität
SABAH has been shown to have a variety of biological activities. It has been shown to be an inhibitor of the enzyme acetylcholinesterase, as well as a modulator of the immune system. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to have an effect on the production of nitric oxide.
Biochemical and Physiological Effects
SABAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can have a variety of effects on the body, including the regulation of blood pressure and the promotion of vasodilation. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The use of SABAH in laboratory experiments has a number of advantages and limitations. One of the main advantages of using SABAH is that it is relatively easy to synthesize, making it an ideal compound for use in laboratory experiments. However, it is important to note that SABAH is a synthetic compound and should be handled with caution as it is potentially toxic. Additionally, it is important to note that the exact mechanism of action of SABAH is not fully understood, so further research is necessary in order to fully understand its effects.
Zukünftige Richtungen
The use of SABAH in scientific research is still in its early stages and there are numerous potential future directions for research. One possible avenue of research is to further investigate the effects of SABAH on the body, such as its effects on inflammation, immune response, and the production of nitric oxide. Additionally, further research could be conducted to investigate the mechanisms of action of SABAH, such as its effects on the enzyme acetylcholinesterase. Additionally, further research could be conducted to investigate the potential therapeutic applications of SABAH, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be conducted to investigate the potential adverse effects of SABAH, such as its toxicity and potential interactions with other drugs.
Synthesemethoden
SABAH can be synthesized in two steps through the reaction of 4-azido butyric acid with an amine. The first step involves the reaction of 4-azido butyric acid with an amine, such as methylamine, to produce an azido ester. The second step involves the hydrolysis of the azido ester to yield SABAH. The reaction is shown below:
4-Azido Butyric Acid + Methylamine → Azido Ester → SABAH + HCl
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-azidobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYJRIDKLZZEO-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942518-29-8 | |
| Record name | Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942518-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




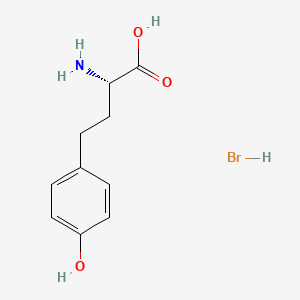
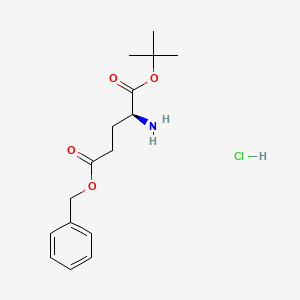


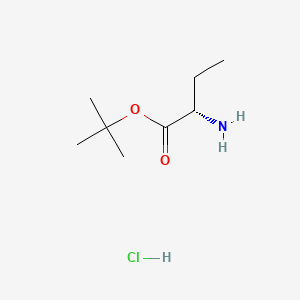



![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)
